4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonamide moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the phenyl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Similar compounds, such as 4-fluorophenyl derivatives, have been found to bind to bcl-2, a protein involved in regulating cell death . This suggests that the compound might affect pathways related to cell survival and apoptosis.
Pharmacokinetics
A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, has been reported to have good pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological activities, suggesting that the compound might have potential therapeutic applications .
Action Environment
A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, has been reported to act as a corrosion inhibitor in an acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-fluoroaniline with N,N-dimethylpiperazine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl isocyanate: Used in the synthesis of heterocyclic compounds and polymers.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Used to improve flame retardancy and dielectric properties of materials.
Uniqueness
4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, fluorophenyl group, and sulfonamide moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSARHLFSWDPBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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